3-(4-Tert-butoxyphenyl)propanoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst . Other synthetic pathways to esters also exist, such as the reaction of acid chlorides with alcohols to yield an ester and hydrochloric acid .Chemical Reactions Analysis
The specific chemical reactions involving “3-(4-Tert-butoxyphenyl)propanoic acid” are not detailed in the sources found .Physical And Chemical Properties Analysis
The molecular weight of “3-(4-Tert-butoxyphenyl)propanoic acid” is 222.28 . Other physical and chemical properties are not specified in the sources found .Wissenschaftliche Forschungsanwendungen
1. Food Contact Materials Safety
A study by the EFSA assessed the safety of a related compound, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, when used in food contact materials. It concluded that there is no safety concern for consumers if this substance is used in polyolefins, avoiding contact with fatty, high-alcoholic, and dairy products, with migration not exceeding 0.05 mg/kg food (Flavourings, 2011).
2. Enantioselective Synthesis in Neuroscience
Research on the enantioselective synthesis of neuroexcitant analogs utilized a derivative of 3-(4-Tert-butoxyphenyl)propanoic acid. The study focused on synthesizing both enantiomers of a compound related to the neuroexcitant AMPA, demonstrating significant potential in neuroscience research (Pajouhesh et al., 2000).
3. Organometallic Compounds in Medicinal Chemistry
A study explored the synthesis of planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives, including a variant of 3-(4-Tert-butoxyphenyl)propanoic acid. This research is significant in medicinal organometallic chemistry, demonstrating the stereoselective synthesis of complex structures that could be used as isosteric substitutes for organic drug candidates (Patra, Merz, & Metzler‐Nolte, 2012).
4. Synthesis of Monophosphinate DOTA Derivatives
Research involved synthesizing a bifunctional cyclen-based ligand, including 3-[hydroxy({4,7,10-tris[( TERT-butoxycarbonyl)methyl]-1,4,7,10-tetraazacyclododecan-1-yl}methyl)phosphoryl]propanoic acid. This work is pivotal in the synthesis of complex ligands that can have applications in medical imaging and drug delivery systems (Řezanka, Kubíček, Hermann, & Lukeš, 2008).
5. Hemimercaptal Derivatives in Chemical Synthesis
A study synthesized hemimercaptal derivatives of 3,5-di-tert-butyl-4-hydroxybenzenethiol and 3-(4-Tert-butoxyphenyl)propanoic acid. These compounds have potential applications in various chemical syntheses, particularly in creating stable hemimercaptals with unique properties (Pastor, Odorisio, & Ravichandran, 1987).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-13(2,3)16-11-7-4-10(5-8-11)6-9-12(14)15/h4-5,7-8H,6,9H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZTWGHLBQKZBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(tert-Butoxy)phenyl)propanoic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.